molecular formula C22H24N4O4 B5203928 N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide

N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide

Cat. No. B5203928
M. Wt: 408.4 g/mol
InChI Key: CSXXXKLUVKUZPA-UHFFFAOYSA-N
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Description

N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide, also known as MPFP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPFP belongs to the class of pyrazole-based compounds and has shown promising results in various preclinical studies. In

Mechanism of Action

The mechanism of action of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide is not fully understood, but it is believed to act through various pathways such as the PI3K/Akt/mTOR pathway, opioid receptors, and the Nrf2 pathway. N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has also been shown to modulate the activity of opioid receptors, which are involved in pain management. Additionally, N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has been shown to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, reduce oxidative stress and inflammation, and modulate the activity of opioid receptors. N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has also been shown to have analgesic effects and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide in lab experiments is its high purity and high-quality synthesis method. N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has also shown promising results in various preclinical studies, indicating its potential therapeutic applications. However, one of the limitations of using N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide in lab experiments is the lack of understanding of its mechanism of action, which requires further research.

Future Directions

There are several future directions for N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide research. One of the future directions is to further investigate its mechanism of action and identify potential targets for its therapeutic applications. Another future direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, future research could explore the potential of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide in combination with other drugs for enhanced therapeutic effects. Finally, future research could explore the potential of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide in other diseases and disorders beyond cancer, inflammation, pain, and neurological disorders.
Conclusion
In conclusion, N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide is a novel chemical compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Its synthesis method yields high purity and high-quality N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide. N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has been shown to have various biochemical and physiological effects and has potential applications in cancer, inflammation, pain, and neurological disorders. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide involves a multi-step process that includes the reaction of 5-methoxy-2-furoic acid with piperidine, followed by the reaction of the resulting product with 1H-pyrazol-5-amine. The final step involves the reaction of the resulting compound with 2-methylbenzoic acid. The synthesis method has been optimized to yield high purity and high-quality N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide.

Scientific Research Applications

N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, pain, and neurological disorders. In cancer, N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway. Inflammation is another area where N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has shown potential therapeutic effects by inhibiting the production of pro-inflammatory cytokines. N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has also demonstrated analgesic effects in preclinical studies by modulating the activity of opioid receptors. In neurological disorders, N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has shown neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[2-[1-(5-methoxyfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15-5-3-4-6-17(15)21(27)24-19-9-12-23-26(19)16-10-13-25(14-11-16)22(28)18-7-8-20(29-2)30-18/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXXXKLUVKUZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=C(O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide

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